molecular formula C19H22ClN3O5S2 B2354929 N-(5-chloro-2-methoxyphenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide CAS No. 1211849-21-6

N-(5-chloro-2-methoxyphenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide

Cat. No.: B2354929
CAS No.: 1211849-21-6
M. Wt: 471.97
InChI Key: PYPUANCJPGLCGQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide is a structurally complex spirocyclic compound characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural features include:

  • A spiro[4.5]decane scaffold incorporating one oxygen and two nitrogen atoms (1-oxa-4,8-diaza configuration), which distinguishes it from related spirocycles with sulfur or fewer heteroatoms.
  • A thiophen-2-ylsulfonyl moiety, which introduces sulfonamide functionality and aromatic sulfur-based electronics.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O5S2/c1-27-16-5-4-14(20)13-15(16)21-18(24)22-8-6-19(7-9-22)23(10-11-28-19)30(25,26)17-3-2-12-29-17/h2-5,12-13H,6-11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPUANCJPGLCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H18ClN3O3SC_{16}H_{18}ClN_{3}O_{3}S and a molecular weight of approximately 367.85 g/mol. Its structure includes a diazaspirodecane core, a thiophene sulfonyl group, and a chloro-methoxy-substituted phenyl ring, which may contribute to its biological properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate various biochemical pathways, leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

Compound Microbial Strain Activity
This compoundStaphylococcus aureusPotentially effective
Related sulfonamidesEscherichia coliInhibitory activity

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by studies indicating that similar compounds can reduce the release of inflammatory cytokines such as TNF-α and IL-6. This suggests a therapeutic role in conditions characterized by inflammation.

Anticancer Activity

Preliminary studies on analogs of this compound have demonstrated antiproliferative effects against various cancer cell lines. The mechanism may involve the inhibition of cell cycle progression or induction of apoptosis.

Case Studies

  • In Vitro Studies : A study investigated the effects of a structurally similar compound on cancer cell lines, revealing a dose-dependent inhibition of cell growth.
  • Animal Models : In vivo studies have shown that compounds with similar mechanisms can reduce tumor size in xenograft models, indicating potential for clinical application.

Research Findings

Recent literature highlights the importance of structural modifications in enhancing biological activity. For instance:

  • Substitution Effects : The presence of the thiophene group has been associated with increased potency in antimicrobial assays.
  • Chloro and Methoxy Substituents : These groups may enhance lipophilicity and bioavailability, contributing to improved pharmacokinetic profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogs

Spirocyclic frameworks are prevalent in medicinal and agrochemical research due to their conformational rigidity and metabolic stability. Below is a comparison with spirocyclic analogs from the evidence:

Compound Name/ID Core Structure Key Substituents Molecular Formula Notable Properties/Applications
Target Compound 1-Oxa-4,8-diazaspiro[4.5]decane N-(5-chloro-2-methoxyphenyl), thiophen-2-ylsulfonyl - Potential dual carboxamide-sulfonamide reactivity
Compound 14 () 1-Thia-4-azaspiro[4.5]decane 4-Fluorophenyl, acetylated sugar-thiadiazolyl C30H35FN4O9S3 Anticancer activity (in vitro studies)
1,3,8-Triazaspiro[4.5]decane () 1,3,8-Triazaspiro[4.5]decane 5-Chloro-2,4-dimethoxyphenyl C13H17N3O2 Unspecified bioactivity; structural diversity

Key Differences :

  • Heteroatom Composition : The target compound’s 1-oxa-4,8-diaza system contrasts with sulfur-containing 1-thia-4-aza (Compound 14) or nitrogen-rich triaza systems (). Oxygen and nitrogen may enhance hydrogen-bonding capacity compared to sulfur .
Carboxamide/Sulfonamide Derivatives

Carboxamide and sulfonamide functionalities are critical in agrochemicals and pharmaceuticals. Examples from the evidence include:

Compound Name Core Structure Key Substituents Application (Evidence Source)
Tebufenpyrad Pyrazole carboxamide 4-Chloro, tert-butylphenyl methyl Acaricide/Insecticide
Flusulfamide Benzenesulfonamide 4-Chloro, trifluoromethyl, nitro Fungicide
Target Compound Spirocycle hybrid Chloro-methoxyphenyl, thiophene Unknown (structural analogy)

Functional Group Analysis :

  • The target compound combines carboxamide (N-linked) and sulfonamide (S-linked) groups, a feature shared with tebufenpyrad and flusulfamide. This dual functionality may enable diverse binding modes, though its exact role requires further study .
  • The 5-chloro-2-methoxyphenyl group is structurally analogous to chloro-substituted aryl moieties in pesticides (e.g., flusulfamide), which often enhance target affinity and photostability .
Molecular Weight and Solubility

While the target compound’s exact molecular weight is unspecified, analogs in (e.g., Compound 14: MW 710.81) suggest spirocyclic systems with bulky substituents often exceed 600 g/mol. High molecular weight may limit bioavailability but improve target selectivity .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the spirocyclic core followed by functionalization. Key steps include:
  • Spirocycle formation : Use of cyclization agents (e.g., carbodiimides) under inert atmosphere to prevent oxidation of sensitive intermediates .
  • Sulfonylation : Reaction of the thiophene-2-sulfonyl chloride with the intermediate amine under controlled temperatures (0–5°C) to minimize side reactions .
  • Critical parameters :
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
  • Catalysts : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Purification : Flash chromatography or recrystallization to isolate high-purity product .

Q. Which analytical techniques are essential for confirming the compound's structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify spirocyclic connectivity, substituent positions, and absence of rotamers (e.g., characteristic shifts for thiophene sulfonyl groups at δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) and detect trace impurities .
  • X-ray Crystallography : For unambiguous 3D structure determination, particularly to resolve stereochemistry in the spirocyclic core .
  • HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers investigate the compound's mechanism of action against specific biological targets?

  • Methodological Answer :
  • Target Identification :
  • Computational Docking : Use software like AutoDock or Schrödinger to model interactions with enzymes (e.g., kinases) or receptors. Focus on the sulfonyl and carboxamide groups as hydrogen-bond donors .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to validate target engagement .
  • Functional Assays :
  • Enzyme Inhibition : Dose-response curves (IC50) in fluorogenic or colorimetric assays (e.g., ALP or protease activity) .
  • Cellular Uptake : Radiolabeling (³H or ¹⁴C) or fluorescent tagging to study permeability and intracellular localization .

Q. What methodologies are effective in analyzing the compound's stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Hydrolytic Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via LC-MS .
  • Oxidative Stress : Expose to H2O2 (3% v/v) and identify oxidation products (e.g., sulfoxide derivatives) .
  • Photostability : UV light exposure (ICH Q1B guidelines) followed by HPLC analysis to detect photodegradants .

Q. How can structural modifications enhance the compound's pharmacokinetic properties without compromising bioactivity?

  • Methodological Answer :
  • SAR Studies :
  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to improve solubility; measure logP via shake-flask method .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
  • Prodrug Design : Mask the carboxamide as an ester to enhance oral bioavailability, with enzymatic cleavage studies in simulated gastric fluid .

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